molecular formula C11H6ClNO B13700708 3-Chloronaphtho[2,3-d]isoxazole

3-Chloronaphtho[2,3-d]isoxazole

Cat. No.: B13700708
M. Wt: 203.62 g/mol
InChI Key: DGZWSKILRLEAIS-UHFFFAOYSA-N
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Description

3-Chloronaphtho[2,3-d]isoxazole is a heterocyclic compound that features a naphthalene ring fused with an isoxazole ring. The compound is characterized by the presence of a chlorine atom at the third position of the naphthalene ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloronaphtho[2,3-d]isoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of naphthalene derivatives with nitrile oxides, which undergo a 1,3-dipolar cycloaddition to form the isoxazole ring . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These reactions are often catalyzed by metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloronaphtho[2,3-d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

3-Chloronaphtho[2,3-d]isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloronaphtho[2,3-d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 3-Chloronaphtho[2,3-d]isoxazole is unique due to the presence of the chlorine atom, which can influence its reactivity, biological activity, and physical properties. This makes it distinct from other similar compounds and can provide specific advantages in certain applications .

Conclusion

This compound is a versatile compound with significant potential in various fields of research. Its unique structure and properties make it a valuable subject of study in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its importance in scientific advancement.

Properties

Molecular Formula

C11H6ClNO

Molecular Weight

203.62 g/mol

IUPAC Name

3-chlorobenzo[f][1,2]benzoxazole

InChI

InChI=1S/C11H6ClNO/c12-11-9-5-7-3-1-2-4-8(7)6-10(9)14-13-11/h1-6H

InChI Key

DGZWSKILRLEAIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=NO3)Cl

Origin of Product

United States

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